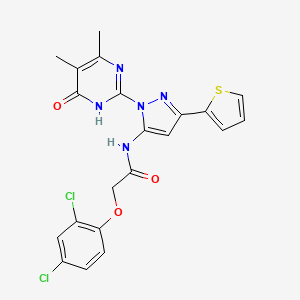

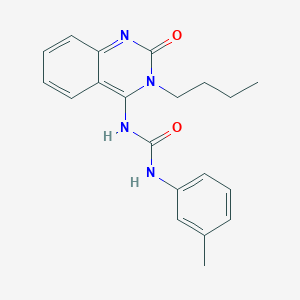

![molecular formula C13H10ClN5O2 B2398304 N-(1-(3-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺 CAS No. 919842-46-9](/img/structure/B2398304.png)

N-(1-(3-氯苯基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

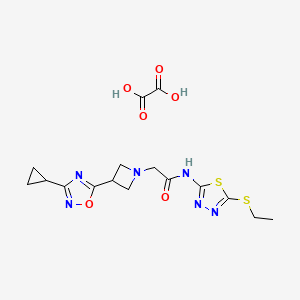

“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are known to have various biological activities and are considered as privileged structures in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been reported in several studies . A common method involves the reaction of chalcone with guanidine hydrochloride . Another method uses ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction . The synthesis usually yields compounds with good to moderate anticancer activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives have been described in several studies . These reactions usually involve the formation of a pyrazolo[3,4-d]pyrimidine linkage with other groups .科学研究应用

Anticancer Activity

Pyrazolo[3,4-d]pyrimidines are well-known for their anticancer properties. They function by inhibiting eukaryotic protein kinases, which play crucial roles in cell signaling and proliferation. Researchers have investigated the potential of this compound class as kinase inhibitors for cancer therapy . Further studies could explore specific targets within cancer pathways.

Antimicrobial Properties

Recent research has highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. In particular, this compound class has shown activity against Staphylococcus aureus (a common bacterium responsible for skin infections) and Escherichia coli (a prevalent cause of urinary tract infections). Combining dual activities—anticancer and antibacterial—could be advantageous, especially for cancer patients who are vulnerable to infections .

β-Lactam Antibiotic Interactions

Researchers have explored the interaction of pyrazolo[3,4-d]pyrimidines with clinically used antibiotics. Notably, they studied their effects alongside ampicillin (a β-lactam antibiotic) and kanamycin . Understanding these interactions may guide the development of combination therapies that enhance both antimicrobial and anticancer effects .

Green Synthesis

In a different context, montmorillonite K10 clay has been employed as a heterogeneous catalyst for condensation reactions. For instance, it facilitated the synthesis of trazodone hydrochloride , a compound related to pyrazolo[3,4-d]pyrimidines. Such green synthesis methods contribute to sustainable and efficient drug production .

Modular Synthesis

Researchers have developed practical and modular synthetic routes to pyrido[1,2-a]pyrimidin-4-ones, a related class of compounds. These methods utilize readily available starting materials, allowing for efficient and scalable synthesis .

未来方向

The future directions for the research on “N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide” and related compounds could involve further exploration of their therapeutic potential . This could include optimizing the synthesis conditions , investigating their mechanism of action , and conducting in vitro and in vivo studies to evaluate their anticancer activity .

作用机制

Target of Action

Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cyclin-dependent kinases (cdks) , which play a crucial role in cell cycle regulation and are often dysregulated in cancer .

Mode of Action

This interaction can inhibit the kinase activity, leading to alterations in cell cycle progression .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given the reported target of similar compounds . Inhibition of CDKs can disrupt the normal progression of the cell cycle, potentially leading to cell cycle arrest and apoptosis .

Pharmacokinetics

It’s worth noting that similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to have a clogp value less than 4 and a molecular weight less than 400 . These properties suggest that such compounds are likely to maintain drug-likeness during lead optimization .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. If it indeed targets CDKs like similar compounds, it could potentially lead to cell cycle arrest and apoptosis . This could result in the inhibition of tumor cell proliferation, making it a potential candidate for cancer treatment .

属性

IUPAC Name |

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN5O2/c1-8(20)17-18-7-15-12-11(13(18)21)6-16-19(12)10-4-2-3-9(14)5-10/h2-7H,1H3,(H,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZGFBHDZCYVMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

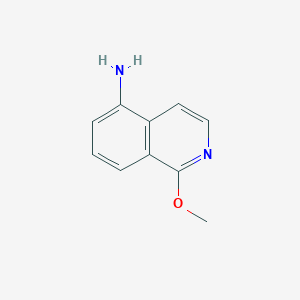

![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

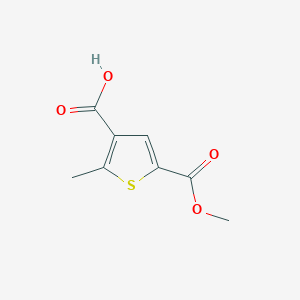

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2398228.png)

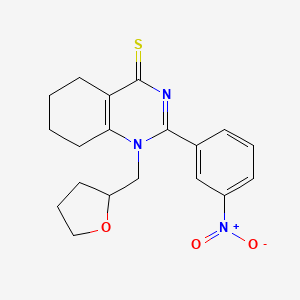

![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)oxalamide](/img/structure/B2398242.png)